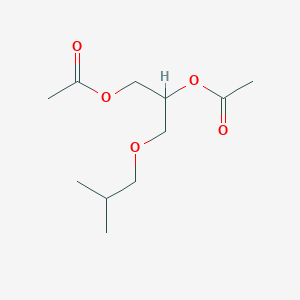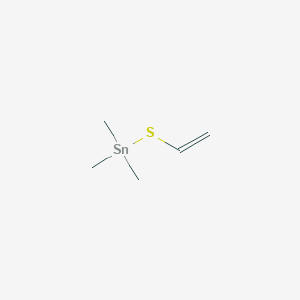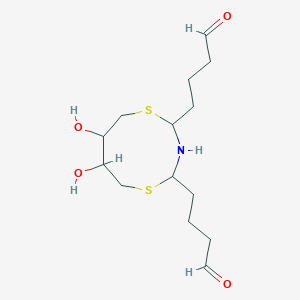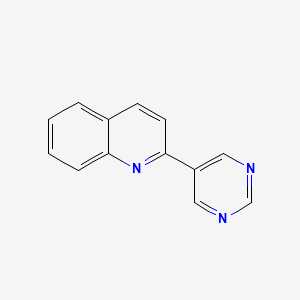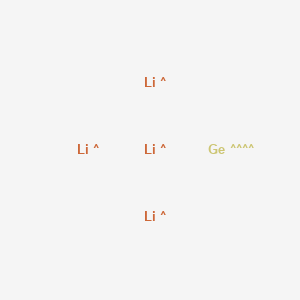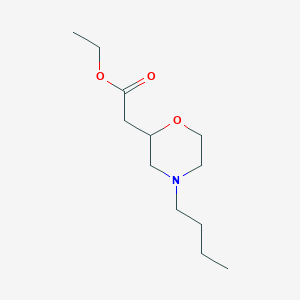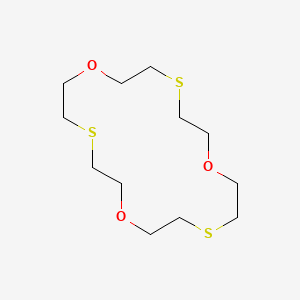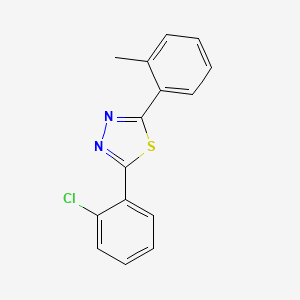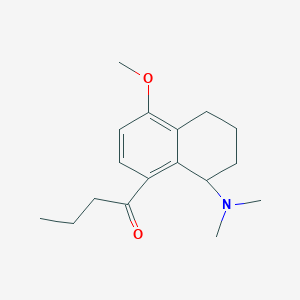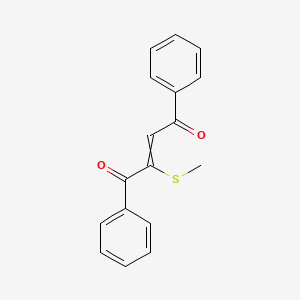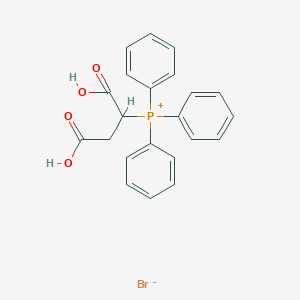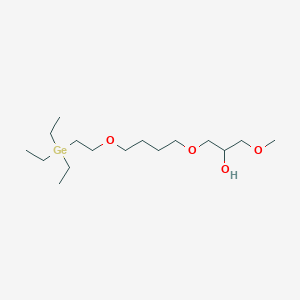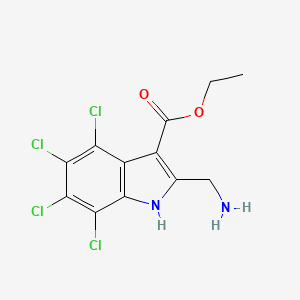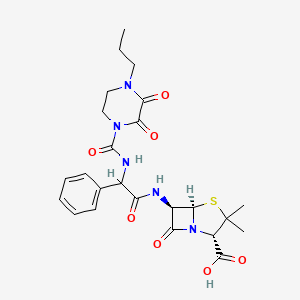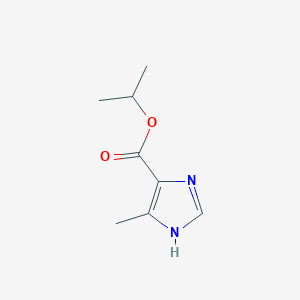
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propan-2-yl group and a methyl group attached to the imidazole ring, along with a carboxylate functional group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate, can be achieved through various methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses an α-halo ketone and an aldehyde in the presence of ammonia .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can produce disubstituted imidazoles under mild reaction conditions . These methods are optimized for large-scale production to meet the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazole ring .
Aplicaciones Científicas De Investigación
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4-Methyl-5-imidazolecarboxaldehyde
- 1H-Imidazole-4-methanol, 5-methyl-
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate .
Uniqueness
Propan-2-yl 5-methyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propan-2-yl group and a carboxylate functional group makes it a versatile compound for various applications .
Propiedades
Número CAS |
64211-42-3 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
propan-2-yl 5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)12-8(11)7-6(3)9-4-10-7/h4-5H,1-3H3,(H,9,10) |
Clave InChI |
MHFYEPDWSKKTTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


